molecular formula C17H22O5 B14454523 Diethyl (3-oxo-1-phenylbutyl)propanedioate CAS No. 77548-27-7

Diethyl (3-oxo-1-phenylbutyl)propanedioate

Cat. No.: B14454523
CAS No.: 77548-27-7
M. Wt: 306.4 g/mol
InChI Key: JGHPGLZZAXUIJE-UHFFFAOYSA-N
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Description

Diethyl (3-oxo-1-phenylbutyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, a keto group, and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3-oxo-1-phenylbutyl)propanedioate can be synthesized through the alkylation of enolate ions. The enolate ion then undergoes an S_N2 reaction with an appropriate alkyl halide, such as 3-oxo-1-phenylbutyl bromide, to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-oxo-1-phenylbutyl)propanedioate undergoes several types of chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Diethyl (3-oxo-1-phenylbutyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving esters and ketones.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of diethyl (3-oxo-1-phenylbutyl)propanedioate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, influencing metabolic pathways and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Similar structure but lacks the phenyl and keto groups.

    Ethyl acetoacetate: Contains a keto group but lacks the phenyl group.

    Methyl phenylacetate: Contains a phenyl group but lacks the keto and ester groups.

Uniqueness

Diethyl (3-oxo-1-phenylbutyl)propanedioate is unique due to the presence of both a phenyl group and a keto group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

77548-27-7

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

diethyl 2-(3-oxo-1-phenylbutyl)propanedioate

InChI

InChI=1S/C17H22O5/c1-4-21-16(19)15(17(20)22-5-2)14(11-12(3)18)13-9-7-6-8-10-13/h6-10,14-15H,4-5,11H2,1-3H3

InChI Key

JGHPGLZZAXUIJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(CC(=O)C)C1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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